![molecular formula C25H32N4O4S2 B2629152 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 681438-97-1](/img/structure/B2629152.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H32N4O4S2 and its molecular weight is 516.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H32N4O4S2 with a molecular weight of approximately 532.68 g/mol. The structure includes a thieno[2,3-c]pyridine core substituted with a cyano group and a morpholine sulfonamide moiety. Such structural features are significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In Vitro Studies : Research employing the MTT assay demonstrated that derivatives of thieno[2,3-c]pyridine showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 3.6 µM) while exhibiting low toxicity towards normal cells .
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : Studies indicated that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models .
- Cell Model Studies : In microglial BV-2 cells treated with LPS, certain derivatives demonstrated a reduction in nitric oxide production and inflammatory markers .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Apoptosis induction via caspase activation |
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Preliminary findings indicate that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating key signaling pathways like PI3K/Akt and MAPK .
Case Studies
- HeLa Cell Study : Zhang et al. (2023) found that treatment with the compound significantly reduced cell viability in HeLa cells within 24 hours due to increased pro-apoptotic protein levels.
- MCF-7 Cell Proliferation Study : Liu et al. (2024) reported that the compound inhibited MCF-7 cell proliferation by interfering with estrogen receptor signaling pathways, suggesting its potential in treating hormone-responsive breast cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate moderate antimicrobial effects against common bacterial strains .
Toxicological Profile
Initial assessments reveal a moderate toxicity profile:
Endpoint | Result |
---|---|
Acute Oral Toxicity | LD50 > 2000 mg/kg |
Skin Irritation | Mild irritation observed |
Mutagenicity | Negative in Ames test |
These findings suggest that while the compound shows promising therapeutic effects, further studies are necessary to fully understand its safety profile .
Eigenschaften
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-15-13-29(14-16(2)33-15)35(31,32)18-9-7-17(8-10-18)22(30)27-23-20(12-26)19-11-24(3,4)28-25(5,6)21(19)34-23/h7-10,15-16,28H,11,13-14H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWHSMOFIBEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.